molecular formula C43H56N2O13 B14673301 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime CAS No. 41776-62-9

3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime

Cat. No.: B14673301
CAS No.: 41776-62-9
M. Wt: 808.9 g/mol
InChI Key: CYTQNUUWMFXXOL-FLQNQMOMSA-N
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Description

3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly interesting due to its unique structural modifications, which enhance its antibacterial properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime typically involves the modification of rifamycin SV. The process begins with the formylation of rifamycin SV to produce 3-formylrifamycin SV. This intermediate is then reacted with O-(2-ethylprop-2-enyl)oxime under specific conditions to yield the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the oxime linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition leads to the suppression of bacterial growth and replication. The compound binds to the β-subunit of RNA polymerase, preventing the elongation of the RNA chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is unique due to its enhanced stability and antibacterial activity compared to other rifamycin derivatives. The presence of the oxime group and the specific structural modifications contribute to its improved properties, making it a promising candidate for further research and development .

Properties

CAS No.

41776-62-9

Molecular Formula

C43H56N2O13

Molecular Weight

808.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylidenebutoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H56N2O13/c1-12-20(2)19-56-44-18-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)58-43(10,41(32)52)55-17-16-29(54-11)23(5)39(57-27(9)46)25(7)35(48)24(6)34(47)21(3)14-13-15-22(4)42(53)45-33/h13-18,21,23-25,29,34-35,39,47-51H,2,12,19H2,1,3-11H3,(H,45,53)/b14-13+,17-16+,22-15+,44-18+

InChI Key

CYTQNUUWMFXXOL-FLQNQMOMSA-N

Isomeric SMILES

CCC(=C)CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCC(=C)CON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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